Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Uniqueness
Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other trifluoromethyl-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
AVZXHDKMNFQRMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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